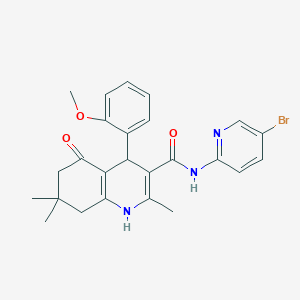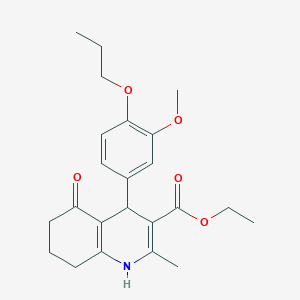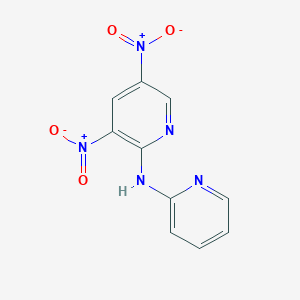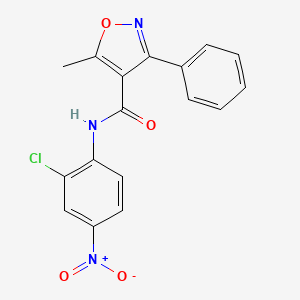![molecular formula C19H19ClN2O4S B5174719 ethyl N-[(4-chlorophenyl)sulfonyl]tryptophanate](/img/structure/B5174719.png)
ethyl N-[(4-chlorophenyl)sulfonyl]tryptophanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[(4-chlorophenyl)sulfonyl]tryptophanate, commonly known as ECT, is a synthetic compound that belongs to the class of tryptophan derivatives. It is a potent inhibitor of the enzyme tryptophan hydroxylase (TPH), which is involved in the biosynthesis of serotonin. ECT has been extensively studied for its potential use in the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia.
Mecanismo De Acción
ECT inhibits the enzyme ethyl N-[(4-chlorophenyl)sulfonyl]tryptophanate, which is involved in the biosynthesis of serotonin. By reducing serotonin levels in the brain, ECT can have a positive effect on mood and behavior. Additionally, ECT has been shown to modulate the release of other neurotransmitters, such as dopamine and norepinephrine.
Biochemical and physiological effects:
ECT has been shown to have a number of biochemical and physiological effects. It has been shown to decrease serotonin levels in the brain, which can have a positive effect on mood and behavior. Additionally, ECT has been shown to modulate the release of other neurotransmitters, such as dopamine and norepinephrine. ECT has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ECT has several advantages and limitations for use in lab experiments. One advantage is that it is a potent inhibitor of ethyl N-[(4-chlorophenyl)sulfonyl]tryptophanate, which makes it a useful tool for studying the role of serotonin in various physiological processes. However, ECT has limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, ECT has a short half-life, which can make it difficult to maintain a consistent level of inhibition over a prolonged period of time.
Direcciones Futuras
There are several future directions for research on ECT. One area of interest is the development of more potent and selective ethyl N-[(4-chlorophenyl)sulfonyl]tryptophanate inhibitors that can be used for the treatment of neurological disorders. Additionally, there is interest in studying the potential use of ECT in combination with other drugs for the treatment of depression and anxiety. Finally, there is interest in exploring the potential use of ECT in the treatment of chronic pain.
Métodos De Síntesis
ECT can be synthesized using several different methods, including the reaction of tryptophan with chlorosulfonyl isocyanate and subsequent esterification with ethanol. Another method involves the reaction of tryptophan with thionyl chloride and chlorosulfonic acid, followed by esterification with ethanol. The yield of ECT can be improved by using a chiral auxiliary in the synthesis process.
Aplicaciones Científicas De Investigación
ECT has been studied extensively in the field of neuroscience for its potential therapeutic applications. It has been shown to decrease serotonin levels in the brain, which can have a positive effect on mood and behavior. ECT has been investigated for its potential use in the treatment of depression, anxiety, and schizophrenia, as well as for its ability to modulate pain perception.
Propiedades
IUPAC Name |
ethyl 2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-2-26-19(23)18(11-13-12-21-17-6-4-3-5-16(13)17)22-27(24,25)15-9-7-14(20)8-10-15/h3-10,12,18,21-22H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHHAMGSWWVVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5174644.png)
![1-[4-(2,6-dimethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5174649.png)
![N-[7-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B5174653.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5174655.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5174665.png)

![3-chloro-N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5174677.png)
![(2-fluoro-4-methoxybenzyl)({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amine](/img/structure/B5174689.png)



![sodium [(1-piperidinylcarbonothioyl)thio]acetate](/img/structure/B5174713.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine](/img/structure/B5174718.png)